5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626174
InChI: InChI=1S/C8H12N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h5H,2-4H2,1H3,(H2,9,10)
SMILES: CC1CCC2=C(C1)N=C(S2)N
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS No.:

Cat. No.: VC13626174

Molecular Formula: C8H12N2S

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine -

Specification

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
IUPAC Name 5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H12N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h5H,2-4H2,1H3,(H2,9,10)
Standard InChI Key GHACEFQRKBINIT-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)N=C(S2)N
Canonical SMILES CC1CCC2=C(C1)N=C(S2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₈H₁₂N₂S, with a molar mass of 168.26 g/mol. Its IUPAC name, 5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, reflects the tetrahydrobenzothiazole backbone, where the benzene ring is partially saturated, and a methyl group is attached to the 5-position. Key identifiers include:

PropertyValueSource
CAS NumberNot formally assigned
InChI KeyGHACEFQRKBINIT-UHFFFAOYSA-N
SMILESCC1CCC2=C(C1)N=C(S2)N
Canonical SMILESCC1CCC2=C(C1)N=C(S2)N

The tetrahydrobenzothiazole core introduces conformational flexibility compared to fully aromatic benzothiazoles, potentially enhancing binding to biological targets.

Spectral Data

While direct spectral data for this compound is scarce, related tetrahydrobenzothiazoles exhibit characteristic peaks in NMR and IR spectra:

  • ¹H NMR: Methyl protons resonate at δ 1.2–1.4 ppm, while NH₂ groups appear as broad singlets near δ 5.5–6.0 ppm .

  • IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) are typical .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine likely follows established methods for benzothiazole derivatives. A common approach involves the condensation of 2-aminothiophenol with cyclic ketones:

  • Cyclization: Reacting 2-aminothiophenol with 4-methylcyclohexanone in the presence of a Lewis acid (e.g., ZnCl₂) yields the tetrahydrobenzothiazole core.

  • Amination: Subsequent introduction of the amine group at the 2-position is achieved via nucleophilic substitution or reductive amination.

Industrial Scalability

Industrial production may employ continuous flow reactors to optimize yield and reduce reaction times. Catalysts such as p-toluenesulfonic acid enhance cyclization efficiency, while green solvents (e.g., ethanol) align with sustainable practices.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic methyl group.

  • Stability: Stable under ambient conditions but may degrade under strong acidic or alkaline environments via ring-opening reactions .

Partition Coefficients

Experimental logP values for similar compounds range from 1.8–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Biological Activities and Mechanisms

Anticancer Properties

Analogous compounds demonstrate pro-apoptotic effects in cancer cell lines. The tetrahydrobenzothiazole scaffold may interfere with mitochondrial function, inducing caspase-3 activation.

Neuroprotective Effects

Benzothiazoles like PBT2 (a zinc ionophore) reduce amyloid-β aggregation in Alzheimer’s models. The methyl group in this compound could enhance bioavailability for central nervous system targets.

Hazard ClassCategoryPercentage Incidence
Skin IrritationCategory 2100%
Eye IrritationCategory 2100%
Respiratory IrritationCategory 397.5%

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and respirators are recommended during handling .

  • First Aid: Flush eyes/skin with water for 15 minutes upon exposure .

Applications and Future Directions

Pharmaceutical Development

This compound’s balance of rigidity and flexibility makes it a candidate for kinase inhibitors or antiviral agents. Computational modeling could optimize its affinity for targets like SARS-CoV-2 main protease.

Agricultural Chemistry

Benzothiazole derivatives are explored as eco-friendly pesticides. The methyl group may enhance soil persistence, reducing application frequency.

Comparison with Structural Analogs

CompoundBioactivitylogPTarget
5-Methyl derivativeHypothesized kinase inhibition2.1ATP-binding pockets
4-Methyl derivativeProven anticancer activity1.9Mitochondrial membranes

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